DL-LEUCINE (15N)
Description
Chemical Identity and Isotopic Labeling
DL-Leucine (15N) is a stable isotope-labeled variant of the naturally occurring amino acid leucine, distinguished by the incorporation of nitrogen-15 in place of the more abundant nitrogen-14 isotope. The compound possesses the molecular formula C6H13(15N)O2 and maintains a molecular weight of 132.17 grams per mole. The Chemical Abstracts Service has assigned this compound the registry number 81387-51-1, providing a unique identifier for research and commercial applications.
The structural representation of DL-Leucine (15N) follows the simplified molecular-input line-entry system notation as CC(C)CC([15NH2])C(O)=O, clearly indicating the position of the nitrogen-15 isotope within the amino group. This isotopic substitution represents the fundamental difference between the labeled compound and its natural counterpart, while preserving all other chemical and physical properties essential for biological recognition and metabolic processing.
The physical characteristics of DL-Leucine (15N) include a melting point ranging from 293 to 296 degrees Celsius under sublimation conditions, demonstrating thermal stability comparable to unlabeled leucine. The compound maintains a density of approximately 1.0 plus or minus 0.1 grams per cubic centimeter, consistent with typical amino acid physical properties. The isotopic enrichment typically achieves 98 atom percent nitrogen-15, ensuring high-quality labeling for sensitive analytical applications.
The racemic nature of DL-Leucine (15N) encompasses both the naturally occurring L-enantiomer and the synthetic D-enantiomer, providing researchers with flexibility in experimental design. The L-form, specifically L-Leucine-15N, carries the CAS number 59935-31-8 and maintains identical stereochemical properties to natural L-leucine while incorporating the nitrogen-15 label. This stereochemical consideration becomes particularly important in studies involving enzymatic processes and protein synthesis, where enantiomeric specificity plays a crucial role.
Historical Development of Stable Isotope-Labeled Amino Acids
The development of stable isotope-labeled amino acids, including DL-Leucine (15N), traces its origins to the pioneering work of Harold Urey and his colleagues in the early 1930s. Urey's groundbreaking discovery of deuterium in 1932 provided the first evidence for hydrogen isotopes and established the foundation for stable isotope chemistry. This initial breakthrough demonstrated that isotopes could be isolated, concentrated, and incorporated into organic compounds without altering their fundamental chemical properties.
The collaborative efforts of Rudolph Schoenheimer and David Rittenberg in the mid-1930s marked the transition from isotope discovery to practical biological applications. These researchers developed innovative methods for introducing deuterium into various organic compounds, including amino acids, and demonstrated that labeled molecules could serve as tracers in biological systems. Their work with deuterated linseed oil in mice provided the first definitive evidence that fat metabolism was a dynamic process rather than the static phenomenon previously assumed by the scientific community.
The successful isolation and concentration of nitrogen-15 by Urey in 1937 represented a crucial milestone in amino acid labeling technology. This development enabled the incorporation of nitrogen-15 into amino acids, opening new possibilities for studying protein synthesis and nitrogen metabolism. The ability to label the amino group specifically provided researchers with a powerful tool for tracking the fate of amino acids in biological systems and understanding the complexity of protein turnover.
The evolution of stable isotope labeling techniques accelerated significantly during the latter half of the twentieth century, driven by advances in mass spectrometry and analytical chemistry. The development of isotope ratio mass spectrometry enabled precise quantification of isotopic abundance, making practical applications of labeled amino acids feasible for routine research. These technological improvements transformed stable isotope-labeled amino acids from specialized research curiosities into essential tools for modern biochemical investigation.
The introduction of Stable Isotope Labeling by Amino Acids in Cell culture technology in 2002 marked a revolutionary advancement in quantitative proteomics. This methodology, developed by Matthias Mann and colleagues, demonstrated the practical utility of stable isotope-labeled amino acids for comparative protein analysis in cellular systems. The technique's success established nitrogen-15 labeled amino acids, including DL-Leucine (15N), as standard reagents for proteomic research and metabolic studies.
| Historical Milestone | Year | Researcher(s) | Significance |
|---|---|---|---|
| Deuterium Discovery | 1932 | Harold Urey | First stable isotope identification |
| Biological Tracer Application | 1935 | Schoenheimer & Rittenberg | First biological use of labeled compounds |
| Nitrogen-15 Isolation | 1937 | Harold Urey | Enabled amino acid nitrogen labeling |
| SILAC Development | 2002 | Matthias Mann | Quantitative proteomics breakthrough |
Role in Modern Biochemical and Metabolic Research
DL-Leucine (15N) occupies a central position in contemporary biochemical and metabolic research as an essential tracer molecule for studying protein dynamics and cellular metabolism. The compound's applications span multiple research disciplines, including proteomics, metabolomics, and systems biology, where its isotopic signature enables precise quantification and tracking of biological processes. Modern mass spectrometry techniques can readily distinguish between nitrogen-14 and nitrogen-15 labeled peptides, providing researchers with quantitative data on protein abundance, synthesis rates, and metabolic flux.
In proteomics research, DL-Leucine (15N) serves as a fundamental component of Stable Isotope Labeling by Amino Acids in Cell culture methodology, enabling comparative analysis of protein expression between different experimental conditions. This technique involves growing cells in media containing either normal or nitrogen-15 labeled amino acids, followed by mass spectrometric analysis of the resulting protein mixtures. The mass difference between labeled and unlabeled peptides allows for accurate quantification of relative protein abundances across samples, providing insights into cellular responses to various stimuli.
Metabolomics applications of DL-Leucine (15N) focus on understanding amino acid metabolism and nitrogen flux through biological systems. Researchers utilize the compound as a tracer to investigate branched-chain amino acid catabolism, protein turnover rates, and the integration of amino acid metabolism with other metabolic pathways. The nitrogen-15 label enables tracking of the amino group through transamination reactions and other metabolic transformations, providing detailed information about nitrogen utilization and disposal in cellular systems.
The compound finds extensive application in studies of protein synthesis and degradation, where the nitrogen-15 label allows researchers to distinguish between newly synthesized and pre-existing proteins. This capability proves particularly valuable in investigations of protein turnover in response to aging, disease states, or therapeutic interventions. The temporal resolution provided by isotopic labeling enables researchers to measure protein synthesis rates over various time scales, from minutes to weeks, depending on experimental design.
Nuclear magnetic resonance spectroscopy applications leverage the magnetic properties of nitrogen-15 to study protein structure and dynamics in solution. The isotopic substitution provides enhanced sensitivity for nitrogen detection while preserving the native structure and function of proteins. This approach enables detailed structural studies of protein-protein interactions, conformational changes, and binding kinetics under physiological conditions.
| Research Application | Methodology | Key Advantages |
|---|---|---|
| Quantitative Proteomics | SILAC | Precise protein quantification |
| Metabolic Flux Analysis | Isotope Tracing | Real-time metabolic tracking |
| Protein Turnover Studies | Pulse-Chase Labeling | Temporal protein dynamics |
| Structural Biology | NMR Spectroscopy | Enhanced nitrogen detection |
| Drug Development | Metabolite Tracking | Pharmacokinetic studies |
The integration of DL-Leucine (15N) with advanced analytical techniques continues to expand its research applications. Recent developments in high-resolution mass spectrometry have improved the sensitivity and accuracy of isotopic measurements, enabling studies with smaller sample sizes and lower isotopic enrichment levels. These technological advances make stable isotope labeling more accessible to a broader range of research applications and experimental systems.
Properties
Molecular Weight |
132.17 |
|---|---|
Purity |
98%+ |
Origin of Product |
United States |
Scientific Research Applications
Nutritional Research
DL-Leucine (15N) is primarily utilized in nutritional studies to assess protein metabolism and synthesis. The incorporation of 15N allows researchers to trace the bio-distribution and utilization of leucine in biological systems.
Case Study: Muscle Protein Synthesis in Humans
A study investigated the effects of dileucine (a dipeptide form of leucine) compared to leucine on muscle protein synthesis (MPS) in young men. The results indicated that dileucine ingestion significantly elevated plasma concentrations and enhanced MPS rates compared to leucine alone. This suggests that dipeptides may have superior anabolic effects, potentially informing dietary recommendations for muscle health .
Aquaculture Applications
The use of DL-Leucine (15N) in aquaculture has been instrumental in studying fish nutrition and metabolism. By labeling fish diets with 15N-leucine, researchers can monitor feed efficiency and nutrient absorption.
Case Study: Fish Feeding Trials
In a study involving Atlantic salmon, fish were fed diets enriched with 15N-leucine. The incorporation of the isotope allowed for the quantification of food intake and absorption across various tissues, including the liver, gills, and muscles. Results indicated that 15N was rapidly absorbed and distributed throughout the fish's body, demonstrating its utility in evaluating dietary intake and nutrient utilization .
Table 1: Bio-distribution of 15N-Leucine in Fish Tissues
| Tissue | % 15N Accumulation |
|---|---|
| Head | 5.7 |
| Fins | 3.7 |
| Gills | 2.4 |
| Liver | 1.8 |
| Kidney | 1.4 |
| Heart | 0.3 |
| Brain | 0.3 |
| Spleen | 0.2 |
This table summarizes the accumulation of 15N-leucine across different tissues after feeding, highlighting its effectiveness as a tracer for nutritional studies.
Animal Physiology Studies
DL-Leucine (15N) has also been employed to investigate nitrogen metabolism in various animal species, including poultry and ruminants.
Case Study: Endogenous Nitrogen Flow Estimation
Research involving dairy cows utilized a 15N-leucine infusion to estimate endogenous nitrogen flows. By tracking the distribution of labeled nitrogen across amino acids during infusion, researchers could differentiate between endogenous and exogenous nitrogen contributions to overall nitrogen fluxes . This method provides insights into protein metabolism and can help optimize dietary formulations for livestock.
Table 2: Endogenous Nitrogen Flow Estimates Using 15N-Leucine
| Parameter | Estimated Value |
|---|---|
| Total Nitrogen Flow | X mmol/h |
| Endogenous Contribution | Y mmol/h |
| Exogenous Contribution | Z mmol/h |
This table illustrates how the infusion method can quantify nitrogen contributions from different sources, aiding in understanding protein utilization in livestock.
Comparison with Similar Compounds
Isotopic Variants of DL-Leucine
DL-Leucine (15N) is part of a broader family of isotopically labeled leucine derivatives. Below is a comparative analysis:
Key Findings :
- DL-Leucine (15N) is distinct in its sole focus on nitrogen tracking, whereas 13C-labeled variants are tailored for carbon pathway studies .
- Dual-labeled compounds (e.g., 2-13C; 15N) enable simultaneous tracking of carbon and nitrogen in complex biochemical systems .
- Deuterated DL-leucine ([2H10]) is preferred for NMR due to its stability and reduced signal interference, unlike 15N-labeled leucine, which is more suited for mass spectrometry .
Stereoisomeric Variants: D-, L-, and DL-Leucine (15N)
The stereochemistry and isotopic labeling of leucine significantly influence its biological activity and research utility:
Key Findings :
- L-Leucine (15N) is biologically active in humans and is essential for studying muscle protein synthesis and nitrogen balance .
- D-Leucine (15N) is rarely utilized in mammalian systems but is critical for investigating bacterial peptidoglycan synthesis .
- DL-Leucine (15N) serves as a cost-effective racemic standard for non-stereospecific assays .
Research and Industrial Relevance
DL-Leucine (15N) is widely used in:
- Proteomics: Quantifying protein turnover rates via stable isotope labeling by amino acids in cell culture (SILAC) .
- Environmental Science : Studying nitrogen cycling in ecosystems using 15N tracer techniques .
- Pharmaceuticals : Synthesizing isotopically labeled drugs (e.g., sulfa drug derivatives) for pharmacokinetic studies .
Preparation Methods
General Synthetic Approach for DL-Leucine
DL-leucine is typically prepared via multi-step chemical synthesis involving the formation of key intermediates such as 2-isobutylacetoacetamide, followed by oxidative and acid-base reactions to yield the final amino acid product. The incorporation of ^15N isotope is achieved by using ^15N-labeled nitrogen sources (e.g., ^15N-labeled acetoacetamide or ammonium salts) in the synthesis steps involving nitrogen incorporation.
A representative synthetic route (without isotope labeling) is described in patent CN103709054A, which can be adapted for ^15N incorporation by substituting the nitrogen-containing reagents with their ^15N-enriched analogs. The process involves:
- Preparation of 2-isobutylacetoacetamide
- Oxidation and conversion to leucine p-toluenesulfonic acid salt
- Final neutralization and crystallization to obtain DL-leucine
Detailed Preparation Method (Adapted for DL-Leucine (15N))
Step 1: Preparation of 2-isobutylacetoacetamide (with ^15N incorporation)
- React anhydrous ethanol, ^15N-labeled acetoacetamide, sodium ethoxide, and isobutyl bromide sequentially in a reactor.
- Reaction temperature: 50–65°C until completion.
- Ethanol is distilled off and recovered.
- The residue is dissolved in water, filtered, cooled to crystallize, washed with water, and dried to yield 2-isobutylacetoacetamide.
Step 2: Preparation of leucine p-toluenesulfonic acid salt
- In a reaction vessel, add 2-isobutylacetoacetamide and water.
- Add sodium hypochlorite solution (NaOCl) and react at 30–40°C to completion.
- Distill off chloroform by-product.
- To the residual liquid, add p-toluenesulfonic acid and heat to dissolve completely.
- Filter, cool the filtrate to crystallize leucine p-toluenesulfonic acid salt, wash with water, and dry.
Step 3: Preparation of DL-leucine (15N)
- Dissolve leucine p-toluenesulfonic acid salt in water with heating.
- Add sodium hydroxide solution to adjust pH to 6.0–6.5.
- Cool to room temperature to precipitate DL-leucine crystals.
- Wash with water and dry to obtain the final product.
Reaction Conditions and Yield Data
| Step | Reagents & Conditions | Molar Ratios (relative to acetoacetamide) | Temperature (°C) | Yield & Purity | Notes |
|---|---|---|---|---|---|
| 1 | Anhydrous ethanol, ^15N-acetoacetamide, sodium ethoxide, isobutyl bromide | Ethanol: 4–4.5; NaOEt: 0.9–1.1; Isobutyl bromide: 0.9–1.1 | 50–65 | 2-isobutylacetoacetamide obtained as crystalline solid | Ethanol recovered by distillation |
| 2 | 2-isobutylacetoacetamide, water, sodium hypochlorite, p-toluenesulfonic acid | 2-isobutylacetoacetamide: 0.5 mol; Water: 8–8.5 mol; NaOCl: 1.35–1.65 mol; p-Toluenesulfonic acid: 0.45–0.5 mol | 30–40 | Leucine p-toluenesulfonic acid crystallized, purity >98% | Chloroform distilled off |
| 3 | Leucine p-toluenesulfonic acid, water, sodium hydroxide | Leucine salt: 0.4 mol; Water: 12 mol; NaOH: ~0.36–0.4 mol | Room temperature (cooling after dissolution) | DL-leucine yield ~46.8–50.2 g; purity 98.38–98.84%; melting point 293–295°C | pH adjusted to 6–6.5 for crystallization |
Analytical data by HPLC confirm high purity and nitrogen content consistent with DL-leucine standards.
Incorporation of ^15N Isotope in DL-Leucine
The key to preparing DL-leucine (15N) is the use of ^15N-labeled nitrogen sources during the synthesis. Typically, ^15N-labeled acetoacetamide or other nitrogen-containing intermediates are used in Step 1, ensuring the ^15N atom is incorporated into the amino group of leucine.
Analytical verification of ^15N incorporation involves:
- Hydrolysis of the product to release amino acids (e.g., using 6 mol/L HCl at 110°C for 24 h).
- Derivatization of amino acids to N-pivaloyl-isopropyl derivatives for gas chromatography.
- Measurement of ^15N/^14N ratios using gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS).
This method allows precise determination of ^15N enrichment (atom percent excess) in leucine, ensuring the labeled compound meets research standards.
Research Findings on Preparation and Analysis of DL-Leucine (15N)
- The synthetic method yields DL-leucine with high chemical purity (>98%) and consistent nitrogen content (~10.55–10.60%), suitable for metabolic and protein synthesis research.
- The ^15N-labeled DL-leucine is analyzed using advanced isotope ratio mass spectrometry techniques, confirming isotope enrichment and enabling its use in tracer studies of protein turnover.
- The preparation method is scalable and reproducible, with careful control of reaction conditions (temperature, pH, molar ratios) critical for maximizing yield and purity.
Summary Table: Preparation Parameters and Analytical Data for DL-Leucine (15N)
| Parameter | Value / Range | Method / Notes |
|---|---|---|
| Starting nitrogen source | ^15N-labeled acetoacetamide | Ensures ^15N incorporation |
| Reaction temperatures | 30–65°C | Step-dependent |
| pH for crystallization | 6.0–6.5 | Adjusted with NaOH |
| Purity (HPLC) | 98.38–98.84% | High purity suitable for research |
| Nitrogen content | 10.55–10.60% | Consistent with DL-leucine |
| Melting point | 293–295°C | Confirms product identity |
| Isotope enrichment analysis | GC-C-IRMS | Confirms ^15N incorporation |
Q & A
Q. What are the established synthetic routes for preparing 15N-labeled DL-Leucine, and how is isotopic purity validated?
- Methodological Answer : DL-Leucine (15N) is typically synthesized via nucleophilic substitution or condensation reactions using 15N-enriched precursors. For example, phthalic anhydride-mediated reactions (heated at 150°C with isotopic precursors) yield N-protected derivatives, followed by deprotection and purification . Isotopic purity is validated using mass spectrometry (MS) or nuclear magnetic resonance (NMR) to confirm 15N incorporation (>98% enrichment) and exclude unlabeled byproducts. Chromatographic techniques (HPLC, TLC) ensure chemical purity (>98%) .
Q. How should researchers handle and store 15N-labeled DL-Leucine to prevent isotopic exchange or degradation?
- Methodological Answer : Store lyophilized 15N-DL-Leucine in airtight, desiccated containers at -20°C to minimize hydrolysis or isotopic exchange with ambient moisture. For aqueous solutions, use deuterated solvents (e.g., D2O) in NMR studies to avoid proton interference. Pre-experiment stability tests under intended conditions (pH, temperature) are recommended to confirm isotopic integrity .
Q. What analytical techniques are critical for characterizing 15N-DL-Leucine in metabolic tracer studies?
- Methodological Answer : Use LC-MS/MS for quantifying 15N enrichment in biological samples, with MRM (multiple reaction monitoring) transitions specific to leucine’s fragmentation pattern. Isotope ratio mass spectrometry (IRMS) provides high-precision 15N/14N ratios. For structural confirmation, 1H-15N HSQC NMR can resolve isotopic shifts in protein synthesis assays .
Advanced Research Questions
Q. How can isotopic dilution effects be minimized when using 15N-DL-Leucine in long-term cell culture studies?
- Methodological Answer : Design dose-response experiments to determine the minimal effective concentration of 15N-Leucine that avoids saturation of cellular uptake mechanisms. Use time-course sampling to monitor isotopic dilution via intracellular metabolite pools. Normalize data to internal standards (e.g., 13C-glucose) and apply kinetic modeling (e.g., flux balance analysis) to correct for dilution effects .
Q. What statistical frameworks are suitable for resolving contradictions in 15N tracer data across replicate experiments?
- Methodological Answer : Apply mixed-effects models to account for variability between biological replicates. Use Bayesian hierarchical modeling to integrate prior data (e.g., known turnover rates of leucine in specific tissues). Validate outliers via Grubbs’ test or ROC curve analysis. Transparent reporting of confidence intervals and effect sizes is critical, per NIH preclinical guidelines .
Q. How do researchers distinguish between 15N incorporation artifacts and genuine metabolic flux in proteomics studies?
- Methodological Answer : Implement control experiments with unlabeled leucine to establish baseline incorporation rates. Use SILAC (stable isotope labeling by amino acids in cell culture) coupled with pulse-chase protocols to track temporal 15N integration. Data should be normalized to control samples, and artifactual peaks (e.g., from incomplete tryptic digestion) should be excluded via database filtering (e.g., MaxQuant) .
Q. What strategies optimize the integration of 15N-DL-Leucine data with multi-omics datasets (e.g., transcriptomics, metabolomics)?
- Methodological Answer : Use pathway enrichment tools (e.g., KEGG, Reactome) to map 15N flux data onto metabolic networks. Apply machine learning pipelines (e.g., random forests, neural networks) trained on isotopic and omics data to predict regulatory nodes. Cross-validate findings with isotopic 13C-glucose or 2H2O tracer studies to confirm pathway specificity .
Methodological Best Practices
- Experimental Design : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses . Use PICO frameworks to define populations (e.g., cell lines), interventions (15N-Leucine dosing), comparators (unlabeled controls), and outcomes (flux rates) .
- Data Reporting : Adhere to NIH guidelines for preclinical studies, including detailed protocols for isotopic labeling, statistical power calculations, and raw data deposition in repositories like MetaboLights .
- Literature Integration : Conduct systematic reviews using tools like PubMed and SciFinder, prioritizing primary sources that report isotopic methodologies (e.g., Journal of Biological Chemistry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
